4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide 4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640821-44-7
VCID: VC11871058
InChI: InChI=1S/C21H28N4O3/c1-15-22-19-5-3-2-4-18(19)20(26)25(15)14-16-6-10-24(11-7-16)21(27)23-17-8-12-28-13-9-17/h2-5,16-17H,6-14H2,1H3,(H,23,27)
SMILES: CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4CCOCC4
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

CAS No.: 2640821-44-7

Cat. No.: VC11871058

Molecular Formula: C21H28N4O3

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide - 2640821-44-7

Specification

CAS No. 2640821-44-7
Molecular Formula C21H28N4O3
Molecular Weight 384.5 g/mol
IUPAC Name 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Standard InChI InChI=1S/C21H28N4O3/c1-15-22-19-5-3-2-4-18(19)20(26)25(15)14-16-6-10-24(11-7-16)21(27)23-17-8-12-28-13-9-17/h2-5,16-17H,6-14H2,1H3,(H,23,27)
Standard InChI Key CPMBASMHOCQBIV-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4CCOCC4
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4CCOCC4

Introduction

Structural Elucidation and Nomenclature

Core Structural Components

The compound features a 3,4-dihydroquinazolin-4-one core substituted at the 3-position with a methyl group and a piperidine-1-carboxamide moiety. The carboxamide nitrogen is further linked to a tetrahydropyran-4-yl (oxan-4-yl) group. Key structural elements include:

  • Quinazolinone ring: A bicyclic system with a ketone at position 4 and a methyl group at position 2 .

  • Piperidine-carboxamide: A six-membered amine ring with a carbonyl-linked tetrahydropyran .

The IUPAC name systematically describes these components, ensuring unambiguous identification .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous molecules in patent EP3027598A1 suggest a multi-step approach :

  • Quinazolinone formation: Condensation of anthranilic acid derivatives with acetic anhydride yields the 2-methyl-4-oxo-3,4-dihydroquinazoline core.

  • Alkylation: Introduction of the methyl-piperidine moiety via nucleophilic substitution or Mitsunobu reaction.

  • Carboxamide coupling: Reaction of piperidine with an isocyanate or activated carbonyl derivative of tetrahydropyran-4-amine .

Table 1: Key Reaction Intermediates

StepIntermediateRole
12-Methyl-3,4-dihydroquinazolin-4-oneCore scaffold
23-(Chloromethyl)-2-methylquinazolin-4-oneAlkylation precursor
3Tetrahydropyran-4-isocyanateCarboxamide coupling agent

Physicochemical Properties

Estimated properties derived from structural analogs :

  • Molecular formula: C₂₂H₂₈N₄O₃

  • Molecular weight: 396.49 g/mol

  • Solubility: Moderate lipid solubility (LogP ≈ 2.1) due to the tetrahydropyran and piperidine groups .

CompoundTargetIC₅₀ (nM)Source
2-[4-(4-Fluorobenzoyl)piperidin-1-yl]-4-oxobutylquinazolin-4-oneEGFR12
2-[4-(3-Methoxybenzoyl)piperidin-1-yl]-4-oxobutylquinazolin-4-oneVEGFR245

Pharmacokinetic Profiling

Absorption and Distribution

  • Bioavailability: Estimated at 65–80% due to moderate LogP and hydrogen-bonding capacity .

  • Plasma protein binding: ~85% (predicted via QSAR models) .

Metabolism

Hepatic oxidation via CYP3A4 is anticipated, with the tetrahydropyran ring undergoing hydroxylation .

Applications and Future Directions

Therapeutic Areas

  • Oncology: Kinase inhibition for solid tumors .

  • Neurology: Modulation of CNS kinases in neurodegenerative diseases .

Research Gaps

  • In vivo efficacy studies: Required to validate preclinical hypotheses.

  • SAR optimization: Tailoring substituents to enhance selectivity .

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